Cas no 1702023-03-7 (methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate)

Methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate is a pyrazine-based derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a but-2-yn-1-ylamino substituent at the 5-position and a methyl ester at the 2-position, offering versatility for further functionalization. The alkyne group enables click chemistry modifications, while the ester moiety allows for hydrolysis or transesterification. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its rigid pyrazine core contributes to stable molecular interactions, making it useful in structure-activity relationship studies. The product is typically supplied with high purity, ensuring reliable performance in synthetic applications.
methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate structure
1702023-03-7 structure
Product name:methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate
CAS No:1702023-03-7
MF:C10H11N3O2
MW:205.213241815567
CID:5717136
PubChem ID:108255822

methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
    • EN300-1449410
    • Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
    • 1702023-03-7
    • methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate
    • Inchi: 1S/C10H11N3O2/c1-3-4-5-11-9-7-12-8(6-13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,11,13)
    • InChI Key: HFTQERCJJANGKL-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C(C=N1)NCC#CC)=O

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 64.1Ų

methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1449410-100mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
100mg
$804.0 2023-09-29
Enamine
EN300-1449410-50mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
50mg
$768.0 2023-09-29
Enamine
EN300-1449410-250mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
250mg
$840.0 2023-09-29
Enamine
EN300-1449410-10000mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
10000mg
$3929.0 2023-09-29
Enamine
EN300-1449410-1.0g
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
1g
$0.0 2023-06-06
Enamine
EN300-1449410-500mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
500mg
$877.0 2023-09-29
Enamine
EN300-1449410-2500mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
2500mg
$1791.0 2023-09-29
Enamine
EN300-1449410-1000mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
1000mg
$914.0 2023-09-29
Enamine
EN300-1449410-5000mg
methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
1702023-03-7
5000mg
$2650.0 2023-09-29

Additional information on methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate

Comprehensive Overview of Methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate (CAS No. 1702023-03-7)

Methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate (CAS No. 1702023-03-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, belongs to the pyrazine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its potential applications as a building block for drug discovery and crop protection agents, aligning with current trends in sustainable agriculture and precision medicine.

The molecular structure of methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate features a pyrazine core substituted with a but-2-yn-1-yl amine group and a methyl carboxylate moiety. This configuration contributes to its reactivity and compatibility with various synthetic pathways, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in developing kinase inhibitors, a hot topic in oncology research, where targeted therapies are increasingly demanded.

In the context of green chemistry, this compound has been explored for its potential in biodegradable formulations. With growing environmental concerns, industries seek alternatives to persistent chemicals, and derivatives of methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate show promise due to their moderate polarity and functional group versatility. Computational studies using AI-driven molecular modeling tools have further accelerated its investigation, addressing common search queries like "pyrazine derivatives in drug design" or "sustainable agrochemical intermediates."

From a synthetic chemistry perspective, the compound's CAS No. 1702023-03-7 serves as a critical identifier for researchers sourcing high-purity materials. Its stability under standard laboratory conditions and compatibility with cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) make it a preferred choice for constructing complex molecular architectures. These attributes resonate with frequent search terms such as "pyrazine carboxylate applications" and "alkyne-amine hybrid molecules."

Ongoing studies focus on optimizing the scalable synthesis of this compound to meet industrial demands while minimizing waste—a key concern in process chemistry. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity, reflecting the compound's importance in quality-sensitive applications. As the scientific community prioritizes data reproducibility, detailed documentation of its physicochemical properties (e.g., solubility in polar aprotic solvents) remains crucial.

In conclusion, methyl 5-(but-2-yn-1-yl)aminopyrazine-2-carboxylate represents a versatile scaffold bridging multiple disciplines. Its relevance to drug discovery pipelines, material science, and green technology positions it as a compound of enduring interest, with research trajectories likely expanding in alignment with global health and sustainability goals.

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